AKB48 is a synthetic cannabinoid that can be abused for its intoxicating effects. Due to its illegality in many jurisdictions, there is a need for effective methods to detect its use. One of the challenges in detecting AKB48 use is that the parent compound itself is metabolized by the body relatively quickly. However, AKB48 N-Pentanoic Acid is one of the metabolites produced during this process []. By detecting the presence of AKB48 N-Pentanoic Acid in urine samples, researchers and forensic scientists can indirectly determine prior use of AKB48 [, ].
Studying the metabolism of synthetic cannabinoids like AKB48 can provide valuable insights into their effects on the body. By analyzing the different metabolites produced, researchers can gain a better understanding of how these substances are broken down and eliminated. This information can then be used to:
AKB48 N-Pentanoic Acid is a synthetic compound with the chemical formula C23H29N3O3 and a CAS number of 1630022-94-4. It is a metabolite of various synthetic cannabinoids, including Cl-AKB48 and 5f-AKB48. Structurally, it features a pentanoic acid moiety linked to an indazole framework, which is characteristic of many synthetic cannabinoids. This compound has garnered attention in forensic and research contexts due to its potential presence in biological samples following the consumption of related substances .
The compound's reactivity is largely dictated by the functional groups present, particularly the carboxylic acid group, which is prone to nucleophilic attack and other transformations common to organic acids .
The synthesis of AKB48 N-Pentanoic Acid typically involves multi-step organic synthesis techniques. While specific methods for this compound are not extensively documented, general approaches include:
These steps may require careful control of reaction conditions to ensure high yields and purity of the final product .
AKB48 N-Pentanoic Acid serves primarily in research and forensic applications:
Interaction studies involving AKB48 N-Pentanoic Acid focus on its binding affinity to cannabinoid receptors (CB1 and CB2). Research indicates that metabolites of synthetic cannabinoids can have varying affinities compared to their parent compounds, influencing their psychoactive potential. Understanding these interactions is crucial for assessing the safety and effects of synthetic cannabinoids on human health .
Several compounds share structural similarities with AKB48 N-Pentanoic Acid, particularly within the class of synthetic cannabinoids. Here are some notable examples:
Compound Name | Structure Type | Key Characteristics |
---|---|---|
JWH-018 | Indole-based | Known for high potency at cannabinoid receptors |
Cl-AKB48 | Indazole-based | Similar metabolic pathways; used in research |
5f-AKB48 | Indazole-based | Exhibits psychoactive effects; closely related |
ADBICA | Indole-based | Potentially less potent; different pharmacokinetics |
AKB48 N-Pentanoic Acid stands out due to its unique pentanoic acid side chain, influencing both its metabolic pathways and potential biological activity compared to these similar compounds .
Synthetic cannabinoids represent a chemically diverse group of new psychoactive substances that target the endocannabinoid system by acting on cannabinoid receptors in the brain. These laboratory-manufactured compounds are designed to mimic the effects of naturally occurring cannabinoids found in cannabis plants, though they often produce markedly different and more intense physiological responses. The synthetic cannabinoid market has experienced rapid evolution, with 142 synthetic cannabinoid receptor agonists reported to the European Monitoring Center for Drugs and Drug Addiction between 2008 and 2014.
The metabolism of synthetic cannabinoids differs significantly from that of delta-9-tetrahydrocannabinol, the primary psychoactive component of cannabis. While delta-9-tetrahydrocannabinol produces only one major active metabolite, synthetic cannabinoids undergo extensive metabolic conversion through hepatic cytochrome P450 enzyme systems, particularly subtypes 2C9 and 3A4. These metabolic processes result in the formation of numerous metabolites, many of which retain biological activity and exhibit nanomolar binding affinity for cannabinoid receptors.
The metabolic pathways of synthetic cannabinoids typically involve hydroxylation, oxidation, and conjugation reactions. Unlike delta-9-tetrahydrocannabinol metabolism, several synthetic cannabinoid metabolites maintain high affinity for cannabinoid receptors and demonstrate varying degrees of intrinsic activity. This characteristic makes metabolite identification crucial for forensic analysis, as parent compounds are rarely detected in biological specimens following consumption.
Structural similarities among synthetic cannabinoids often result in common metabolic pathways, producing metabolites with similar molecular transformations. This phenomenon has enabled the development of systematic approaches for identifying synthetic cannabinoid consumption through metabolite detection in urine and blood specimens. The extensive metabolic conversion of these compounds necessitates sophisticated analytical methods capable of detecting and quantifying both parent compounds and their metabolites in forensic investigations.
N-(1-Adamantyl)-1-Pentyl-1H-Indazole-3-Carboxamide emerged as a significant synthetic cannabinoid in the early 2010s, representing a new generation of indazole-based compounds designed to circumvent existing drug regulations. The compound was first identified by Japanese laboratories in March 2012 as an active ingredient in synthetic cannabis smoking blends, marking its initial appearance in the illicit drug market. Prior to its identification in commercial products, this compound had never been reported in scientific or patent literature, distinguishing it from many other synthetic cannabinoids that originated from academic research.
The development of N-(1-Adamantyl)-1-Pentyl-1H-Indazole-3-Carboxamide occurred within the broader context of synthetic cannabinoid evolution, which began with early research on cannabinoid receptor mechanisms. The synthetic cannabinoid research field traces its origins to the 1980s, when compounds like HU-210 were first synthesized in Israel, demonstrating potency levels approximately 100 times greater than delta-9-tetrahydrocannabinol. Subsequent developments included the creation of non-classical cannabinoids by pharmaceutical companies, such as the cyclohexylphenol compounds developed by Pfizer as potential analgesics.
The compound's structural design reflects sophisticated chemical engineering aimed at maximizing cannabinoid receptor binding while avoiding detection by traditional drug screening methods. N-(1-Adamantyl)-1-Pentyl-1H-Indazole-3-Carboxamide demonstrates full agonist activity at CB1 receptors with an EC50 of 142 nM and Ki of 3.24 nM, comparing favorably to delta-9-tetrahydrocannabinol's Ki of 28.35 nM. At CB2 receptors, the compound functions as a partial agonist with an EC50 of 141 nM and Ki of 1.68 nM.
The National Forensic Laboratory Information System documented 443 reports of N-(1-Adamantyl)-1-Pentyl-1H-Indazole-3-Carboxamide cases in the United States between March 2010 and January 2013, indicating widespread distribution despite its relatively recent emergence. This rapid proliferation led to regulatory action, with the Drug Enforcement Administration listing the compound as a Schedule I controlled substance in May 2013. International regulatory responses followed similar patterns, with Japan banning the substance in 2012 and numerous other countries implementing comparable restrictions.
The identification of N-(1-Adamantyl)-1-Pentyl-1H-Indazole-3-Carboxamide N-pentanoic acid emerged from comprehensive metabolic studies conducted using human hepatocytes and advanced mass spectrometry techniques. Initial research employed TripleTOF mass spectrometry to analyze human hepatocyte samples, leading to the identification of 17 novel phase I and II metabolites of the parent compound. These studies revealed that N-pentanoic acid formation represents a major metabolic pathway involving oxidation of the N-pentyl side chain to form a carboxylic acid group.
The metabolite's discovery was facilitated by systematic investigations of authentic human urine samples from forensic cases, combined with human liver microsome experiments. Researchers analyzed 35 urine samples from authentic cases using liquid chromatography quadrupole tandem time-of-flight mass spectrometry, enabling the identification of metabolites present in real-world consumption scenarios. These studies demonstrated that N-pentanoic acid metabolites accounted for substantial portions of the total metabolite profile, with combined areas representing 84% of detected compounds in case samples.
Advanced analytical techniques proved essential for metabolite characterization, particularly liquid chromatography coupled with high-resolution mass spectrometry. The use of multiple reaction monitoring and accurate mass measurements enabled researchers to distinguish N-pentanoic acid metabolites from structurally similar compounds produced by related synthetic cannabinoids. Product ion spectra analysis revealed characteristic fragmentation patterns, including base peaks at m/z 135 and secondary fragments that confirmed the presence of the adamantyl group and carboxylated pentyl chain.
Forensic applications of N-pentanoic acid detection were further enhanced through the development of standardized analytical protocols. These methods established specific mass spectrometry parameters, including precursor ion m/z values of 396 and product ions at m/z 135 and 93, enabling routine identification in forensic laboratories. The metabolite's stability in urine samples and resistance to degradation made it particularly valuable for forensic analysis, where sample integrity may be compromised during collection and storage.
N-(1-Adamantyl)-1-Pentyl-1H-Indazole-3-Carboxamide N-pentanoic acid has established itself as a cornerstone biomarker in forensic toxicology due to its exceptional analytical characteristics and stability in biological matrices. The compound's significance stems from its role as a primary urinary metabolite that persists long after the parent compound has been eliminated from the body, providing an extended detection window crucial for forensic investigations. Analytical methods for this metabolite have achieved remarkable sensitivity, with validated quantitative procedures demonstrating linear ranges from 0.1 to 10 ng/mL and limits of detection as low as 0.01 ng/mL.
The forensic importance of this metabolite is amplified by the challenges associated with detecting the parent compound directly. Unlike traditional drugs of abuse, synthetic cannabinoids undergo rapid and extensive metabolism, resulting in minimal concentrations of parent compounds in biological specimens. N-pentanoic acid metabolites predominate in urine samples, making their detection essential for documenting synthetic cannabinoid consumption in both clinical and forensic settings. This characteristic has led to the development of specialized analytical panels that specifically target metabolites rather than parent compounds.
Contemporary analytical approaches for N-pentanoic acid detection employ sophisticated instrumentation, including liquid chromatography-tandem mass spectrometry and quadrupole time-of-flight mass spectrometry systems. These methods utilize selected reaction monitoring techniques with specific precursor and product ion pairs to achieve unambiguous identification. The development of deuterated internal standards has further enhanced analytical precision, enabling accurate quantification in complex biological matrices.
Analytical Parameter | Value | Reference |
---|---|---|
Molecular Weight | 395.5 g/mol | |
Linear Range | 0.1-10 ng/mL | |
Limit of Detection | 0.01-0.5 ng/mL | |
Precursor Ion | 396 m/z | |
Primary Product Ion | 135 m/z | |
Secondary Product Ion | 93 m/z |
The analytical specificity of N-pentanoic acid detection has been validated through comprehensive selectivity studies examining potential interferences from related synthetic cannabinoids. Research has demonstrated that this metabolite provides unique identification capabilities, distinguishing consumption of the parent compound from structurally related synthetic cannabinoids that may produce similar metabolic products. Cross-reactivity studies have confirmed minimal interference from other synthetic cannabinoid metabolites, supporting the compound's use as a specific biomarker.
Quality assurance protocols for N-pentanoic acid analysis have been established through multi-laboratory validation studies. These studies evaluated precision, accuracy, recovery, and matrix effects across different analytical platforms and demonstrated acceptable performance characteristics for forensic applications. The metabolite's chemical stability under various storage conditions has been confirmed, with studies showing minimal degradation over extended periods when samples are properly preserved.
AKB48 N-Pentanoic Acid is formally designated by the International Union of Pure and Applied Chemistry nomenclature as 5-[3-(1-adamantylcarbamoyl)indazol-1-yl]pentanoic acid [1] [3]. An alternative systematic name for this compound is 3-[(tricyclo[3.3.1.13,7]dec-1-ylamino)carbonyl]-1H-indazole-1-pentanoic acid [8] [9]. The compound represents a metabolite of the synthetic cannabinoid AKB48, which is also known by its chemical designation N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide [5] [7]. This metabolite is characterized by the carboxylation of the N-alkyl chain of the parent compound [8].
The nomenclature reflects the compound's complex structural architecture, incorporating three distinct molecular components: an indazole heterocyclic core, an adamantyl substituent, and a pentanoic acid chain [1] [2]. The systematic naming convention follows standard organic chemistry protocols for identifying the longest carbon chain and the functional groups present in the molecule [9].
The indazole core structure constitutes the fundamental heterocyclic framework of AKB48 N-Pentanoic Acid [1] [2]. Indazole, also referred to as isoindazole, is a bicyclic aromatic organic compound formed by the fusion of a benzene ring with a pyrazole ring [22] [23]. This heterocyclic system possesses the molecular formula C7H6N2 and contains two nitrogen atoms positioned at the 1 and 2 positions of the five-membered ring component [22] [28].
The indazole nucleus exhibits amphiprotic properties, capable of both protonation to form an indazolium cation and deprotonation to yield an indazolate anion [22]. The compound exists predominantly in the 1H-tautomeric form, which demonstrates greater thermodynamic stability compared to the 2H-tautomeric variant [23]. The aromatic character of the indazole system contributes significantly to the overall molecular stability and influences the compound's chemical reactivity patterns [12] [22].
The bicyclic structure encompasses both electron-rich and electron-deficient regions, with the nitrogen atoms serving as potential coordination sites for various chemical interactions [23] [28]. The fusion of the benzene and pyrazole rings creates a planar aromatic system that can participate in π-π stacking interactions and other non-covalent binding modes [12] .
The adamantyl group in AKB48 N-Pentanoic Acid is derived from adamantane, a tricyclic saturated hydrocarbon with the molecular formula C10H16 [24]. This structural component features a highly symmetrical, cage-like architecture characterized by exceptional rigidity and chemical stability [24]. The adamantane framework consists of four tertiary carbon atoms and six secondary carbon atoms arranged in a three-dimensional diamond-like lattice structure [24].
The adamantyl moiety exhibits remarkable structural properties, including a spherical topology with a diameter of approximately 6.4 Angstroms [24]. The calculated surface area spans approximately 134 square Angstroms, while the molecular volume encompasses roughly 128 cubic Angstroms [24]. Unlike aromatic systems such as benzene, the adamantyl group does not exhibit orientation-dependent size variations, maintaining consistent steric properties regardless of molecular orientation [24].
The polarizability characteristics of the adamantyl group differ significantly from aromatic substituents [24]. The nearly spherically symmetric carbon cage structure possesses an octupole moment rather than the quadrupole moment observed in benzene systems [24]. This unique electronic distribution contributes to distinct intermolecular interaction patterns and influences the overall pharmacological properties of compounds containing adamantyl substituents [13] [24].
The pentanoic acid side chain represents a linear saturated carboxylic acid component with the molecular formula C5H10O2 [1] [11]. This aliphatic chain consists of five carbon atoms arranged in a straight-chain configuration, terminated by a carboxyl functional group (-COOH) [11] [14]. The systematic name for this component is pentanoic acid, although it is also commonly referred to as valeric acid in chemical literature [11] [18].
The carboxylic acid functionality imparts significant chemical properties to the overall molecular structure [25]. The carboxyl group exhibits characteristic acid-base behavior, with the ability to donate protons under appropriate conditions [25]. The presence of both carbonyl oxygen and hydroxyl oxygen atoms enables the formation of hydrogen bonds, both as donor and acceptor species [25].
The pentanoic acid chain demonstrates typical properties of short-chain fatty acids, including limited water solubility due to the hydrophobic nature of the alkyl portion [11] [25]. The compound exhibits a melting point range of -34 to -32 degrees Celsius and a boiling point of approximately 186 degrees Celsius under standard atmospheric conditions [16] [17]. The chain length of five carbon atoms positions this component at the boundary between water-soluble and lipophilic characteristics [11] [25].
AKB48 N-Pentanoic Acid manifests as a crystalline solid under standard laboratory conditions [1] [2] [8]. The compound exhibits high purity levels, typically achieving greater than or equal to 98% purity in research-grade preparations [1] [8]. The molecular weight of the compound is precisely determined as 395.495 grams per mole [1] [2].
Table 1: Physical Properties of AKB48 N-Pentanoic Acid
Property | Value | Reference |
---|---|---|
Physical State | Crystalline solid | [1] [8] |
Purity | ≥98% | [1] [8] |
Molecular Weight | 395.495 g/mol | [1] [2] |
Storage Temperature | 2-30°C | [8] |
Shelf Life | 1825 days | [8] |
Appearance | White to off-white crystalline material | [2] [8] |
The compound demonstrates stability under controlled storage conditions, with a documented shelf life of 1825 days (approximately 5 years) when maintained at temperatures between 2 and 30 degrees Celsius [8]. The crystalline nature of the material suggests an ordered molecular arrangement in the solid state, contributing to its chemical stability and handling characteristics [2] [8].
The chemical reactivity of AKB48 N-Pentanoic Acid is governed by the functional groups present within its molecular structure [1] [25]. The carboxylic acid functionality represents the most chemically reactive component of the molecule, capable of participating in typical carboxylic acid reactions including esterification, amidation, and salt formation [25]. The compound can undergo proton transfer reactions, forming carboxylate anions under basic conditions [25].
The indazole core system exhibits aromatic stability, resisting many common chemical transformations that would disrupt the conjugated π-electron system [22] [23]. However, the nitrogen atoms within the indazole ring can serve as nucleophilic sites for electrophilic attack or coordination with metal centers [22] [28]. The compound may undergo tautomeric equilibration between 1H and 2H forms, although the 1H tautomer predominates under most conditions [23].
The adamantyl group contributes exceptional stability to the overall molecular structure due to its rigid, strain-free cage architecture [24]. This component is highly resistant to oxidation, reduction, and other chemical modifications under typical laboratory conditions [24]. The saturated nature of the adamantyl carbon framework eliminates sites for addition reactions or other transformations common to unsaturated systems [24].
Environmental factors such as temperature, pH, and light exposure may influence the stability profile of AKB48 N-Pentanoic Acid [8]. The compound demonstrates enhanced stability under controlled storage conditions, suggesting susceptibility to degradation under extreme environmental conditions [8] [19].
The molecular formula of AKB48 N-Pentanoic Acid is definitively established as C23H29N3O3 [1] [2] [3]. This formula reflects the elemental composition of 23 carbon atoms, 29 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms within the complete molecular structure [1] [2]. The molecular weight is precisely calculated as 395.495 grams per mole based on standard atomic masses [1] [2].
Table 2: Molecular Composition Analysis
Element | Count | Atomic Mass (g/mol) | Contribution (g/mol) |
---|---|---|---|
Carbon | 23 | 12.011 | 276.253 |
Hydrogen | 29 | 1.008 | 29.232 |
Nitrogen | 3 | 14.007 | 42.021 |
Oxygen | 3 | 15.999 | 47.997 |
Total | 58 | - | 395.503 |
The structural formula can be represented using Simplified Molecular Input Line Entry System notation as: C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN(C5=CC=CC=C54)CCCCC(=O)O [1] [3]. This linear notation captures the complete connectivity pattern of all atoms within the molecular structure, including the tricyclic adamantyl cage, the fused indazole system, and the pentanoic acid chain [1] [3].